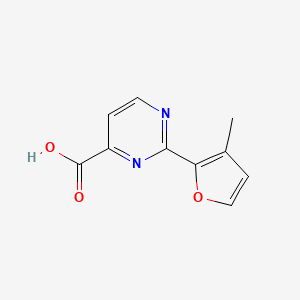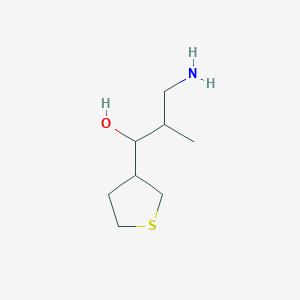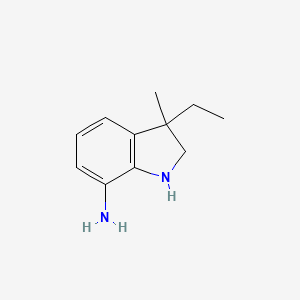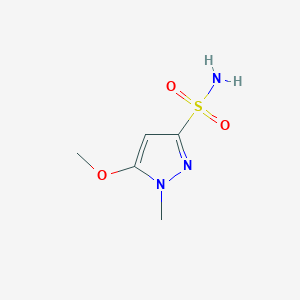
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 4, and a carbaldehyde group at position 5. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using catalysts such as silver or copper salts . Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications .
Analyse Chemischer Reaktionen
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, basic or acidic conditions, and various catalysts. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-4-(trifluoromethyl)benzene: This compound lacks the aldehyde group and has different reactivity and applications.
1-Ethenyl-4-(trifluoromethyl)benzene: This compound contains an ethenyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an aldehyde group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
2-ethyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-6(4-13)5(3-11-12)7(8,9)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
TUWFOJJAWZVTSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)







![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)


